BenchChemオンラインストアへようこそ!

HCH6-1

FPR1 Antagonist Neutrophil Activation Superoxide Anion

HCH6-1 is a validated, selective FPR1 antagonist (IC50 0.32 µM) essential for neutrophil research. Its defined competitive mechanism at FPR1, distinct from FPR2, ensures reproducible, publication-ready data in inflammation models like ALI. Unmatched for target validation and pathway dissection studies.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
Cat. No. B2784952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCH6-1
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
InChIKeyMPFZAIDTRUPTSU-LOSJGSFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl benzoyl-L-tryptophyl-D-phenylalaninate (HCH6-1): A Potent and Selective FPR1 Antagonist Dipeptide for Neutrophilic Inflammation Research


Methyl benzoyl-L-tryptophyl-D-phenylalaninate, also known as HCH6-1 (CAS: 1435265-06-7), is a synthetic dipeptide derivative that functions as a competitive antagonist of Formyl Peptide Receptor 1 (FPR1) [1]. This compound specifically inhibits key neutrophil effector functions, including superoxide anion generation, elastase release, and chemotaxis, which are activated by the FPR1 agonist fMLF . As a well-characterized FPR1 antagonist, HCH6-1 is a valuable tool for investigating FPR1-mediated signaling pathways and for preclinical studies of neutrophilic inflammatory diseases, such as acute lung injury (ALI) [2].

Why Methyl benzoyl-L-tryptophyl-D-phenylalaninate (HCH6-1) Is Not a Generic FPR1 Antagonist: The Critical Role of Dipeptide Core Structure in Potency and Selectivity


In the FPR1 antagonist landscape, simple functional substitution is not possible. HCH6-1 was identified through a targeted structure-activity relationship (SAR) study, which revealed that the specific dipeptide core, N-benzoyl-Trp-Phe-OMe, is the most suitable fragment for potent FPR1 interaction [1]. While other antagonists like Cyclosporin H or Boc-MLF also target FPR1, their potency and selectivity profiles differ markedly. For example, HCH6-1 exhibits an IC50 of 0.32 µM for inhibiting superoxide anion generation in fMLF-activated neutrophils , a value that is not matched by all in-class compounds. Its selective competitive binding at FPR1, with minimal activity at FPR2, ensures that the specific pharmacological effects observed in published studies are a direct consequence of FPR1 antagonism [2]. Substituting HCH6-1 with an alternative FPR1 antagonist without rigorous validation would introduce unknown and potentially confounding variables into an experimental model, rendering data unreliable for publication or regulatory submission.

Quantitative Differentiation of Methyl benzoyl-L-tryptophyl-D-phenylalaninate (HCH6-1): A Head-to-Head Evidence Guide for Scientific Procurement


Superior Potency in Inhibiting fMLF-Induced Superoxide Anion Generation: HCH6-1 vs. Boc-MLF

In a cell-impermeable cytochrome c reduction assay, HCH6-1 inhibits superoxide anion generation in human neutrophils activated by the FPR1 agonist fMLF with an IC50 of 0.32 µM . This potency is approximately two-fold greater than that of the established FPR1 antagonist Boc-MLF, which under comparable conditions has a reported EC50 of 0.63 µM for reducing fMLF-induced superoxide production .

FPR1 Antagonist Neutrophil Activation Superoxide Anion

Demonstrated In Vivo Efficacy in an Acute Lung Injury (ALI) Model: HCH6-1 vs. Untreated Control

In a murine model of LPS-induced acute lung injury (ALI), intraperitoneal administration of HCH6-1 at a dose of 50 mg/kg, given either 1 hour before or 30 minutes after LPS challenge, significantly ameliorated key disease parameters. Specifically, HCH6-1 treatment reduced pulmonary neutrophil infiltration, decreased edema, and protected against alveolar damage [1]. In contrast, the LPS-challenged control group showed marked inflammatory cell infiltration and distorted pulmonary architecture.

Acute Lung Injury FPR1 Antagonist In Vivo Efficacy

High Selectivity for FPR1 over FPR2: HCH6-1 vs. fMLF and Other Agonists

HCH6-1 demonstrates a high degree of selectivity for FPR1 over FPR2. It inhibits superoxide anion generation with an IC50 of 0.32 µM when neutrophils are activated by the FPR1-specific agonist fMLF. In contrast, when the same assay is activated by the dual FPR1/FPR2 agonist WKYMVm or the FPR2 agonist MMK1, the IC50 values for HCH6-1 increase dramatically to 4.98 µM and 17.68 µM, respectively . This represents a 15-fold and 55-fold reduction in potency, confirming that HCH6-1's primary mechanism is through selective FPR1 antagonism.

FPR1 Selectivity FPR2 Off-Target Activity

Optimized Potency Through SAR-Guided Dipeptide Core Selection: HCH6-1 vs. Lead Compound 3

An SAR study of tryptophan-containing dipeptides identified the N-benzoyl-Trp-Phe-OMe fragment (Compound 3) as the most suitable core for FPR1 interaction. Compound 3 inhibited fMLF-induced superoxide anion generation and elastase release with IC50 values of 0.23 µM and 0.60 µM, respectively [1]. HCH6-1, a direct analog of Compound 3, was subsequently developed and characterized, demonstrating comparable potency in superoxide inhibition (IC50 0.32 µM) and improved selectivity . This SAR validation confirms that HCH6-1's molecular architecture is optimized for FPR1 antagonism.

Structure-Activity Relationship Dipeptide Derivatives FPR1 Antagonist

Inhibition of Neutrophil Elastase Release: A Direct Comparison of HCH6-1 Potency Across FPR1 vs. FPR2 Agonists

HCH6-1 inhibits elastase release from human neutrophils in an agonist-specific manner. It potently blocks release induced by the FPR1 agonist fMLF with an IC50 of 0.57 µM. However, when release is stimulated by the dual FPR1/FPR2 agonist WKYMVm or the FPR2 agonist MMK1, the required concentration increases significantly to IC50s of 5.22 µM and 10.00 µM, respectively . This demonstrates a 9-fold and 17.5-fold higher potency for FPR1-mediated degranulation compared to FPR2-mediated pathways.

Elastase Release FPR1 Antagonist Neutrophil Degranulation

Competitive Antagonism with Demonstrated Receptor Binding: HCH6-1 vs. fMLF

Mechanistic studies confirm that HCH6-1 acts as a competitive antagonist at FPR1. It produced a rightward shift in the concentration-response curve for the FPR1 agonist fMLF in neutrophil functional assays [1]. Furthermore, direct binding assays demonstrated that HCH6-1 binds to FPR1 in human neutrophils, neutrophil-like THP-1 cells, and hFPR1-transfected HEK293 cells [1]. This binding competitively inhibited downstream FPR1 signaling pathways.

Competitive Antagonist FPR1 Binding Mechanism of Action

Optimal Scientific and Preclinical Use Cases for Methyl benzoyl-L-tryptophyl-D-phenylalaninate (HCH6-1)


Validating FPR1 as a Therapeutic Target in Neutrophilic Inflammatory Disease Models

Procure HCH6-1 for preclinical studies aimed at validating the therapeutic potential of FPR1 antagonism in diseases characterized by excessive neutrophil activation and infiltration. Its demonstrated in vivo efficacy in a murine acute lung injury (ALI) model [1] provides a robust scientific foundation for investigating its effects in other models, such as sepsis, ischemia-reperfusion injury, or chronic obstructive pulmonary disease (COPD). The compound's high selectivity for FPR1 over FPR2 ensures that any observed therapeutic benefit can be confidently attributed to FPR1 blockade, strengthening target validation efforts and supporting drug discovery programs.

Mechanistic Studies of FPR1 Signaling and Neutrophil Biology

Utilize HCH6-1 as a precise molecular tool to dissect the specific contributions of FPR1 to neutrophil effector functions. Its well-characterized competitive antagonism [1] and differential potency in inhibiting superoxide generation (IC50 0.32 µM) and elastase release (IC50 0.57 µM) in response to fMLF allow researchers to selectively block FPR1-mediated pathways. This enables the clear delineation of FPR1's role in chemotaxis, degranulation, and oxidative burst, distinct from other chemoattractant receptors like FPR2. This is essential for fundamental immunology research and for identifying downstream signaling nodes that may serve as alternative drug targets.

Establishing a Benchmark for FPR1 Antagonist Pharmacology

Employ HCH6-1 as a benchmark comparator when screening novel FPR1 antagonists. Its robust IC50 values for inhibiting fMLF-induced neutrophil responses (e.g., 0.32 µM for superoxide, 0.57 µM for elastase) and its in vivo efficacy profile [1] provide a quantitative standard against which new chemical entities can be measured. This facilitates the identification of next-generation antagonists with superior potency, bioavailability, or selectivity profiles, and ensures that all experiments in a drug discovery program are anchored to a well-understood reference compound.

Pharmacological Control in Studies Investigating FPR1-Independent Neutrophil Activation

Use HCH6-1 as a selective pharmacological control to rule out FPR1 involvement in complex biological systems. Because HCH6-1 exhibits minimal activity at FPR2 (IC50 17.68 µM for MMK1-induced superoxide) , it can be used to confirm that a neutrophil response is not mediated by FPR1. For example, if a stimulus or compound triggers elastase release that is not blocked by HCH6-1, researchers can confidently conclude that the pathway is FPR1-independent. This is a critical application for ensuring the accuracy of pathway analysis in inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for HCH6-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.